![molecular formula C21H20Br2Cl2O3 B14471154 (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 66841-70-1](/img/structure/B14471154.png)
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a phenoxyphenyl group, a dibromo-dichloroethyl group, and a dimethylcyclopropane carboxylate group. Its unique structure contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate involves multiple steps, starting with the preparation of the intermediate compounds. The initial step typically involves the reaction of 3-phenoxybenzyl alcohol with a suitable halogenating agent to form the corresponding halide. This intermediate is then reacted with (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and real-time monitoring helps in optimizing the production process, reducing waste, and ensuring the safety of the operation.
化学反应分析
Types of Reactions
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
科学研究应用
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways involved in its action are still under investigation, but it is believed to interfere with key metabolic processes within the target cells.
相似化合物的比较
Similar Compounds
- (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate
- (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromoethyl]-2,2-dimethylcyclopropane-1-carboxylate
- (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
The uniqueness of (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the dibromo-dichloroethyl group enhances its reactivity and potential for diverse chemical transformations. Additionally, the cyclopropane ring contributes to its stability and rigidity, making it a valuable compound for various applications.
属性
CAS 编号 |
66841-70-1 |
|---|---|
分子式 |
C21H20Br2Cl2O3 |
分子量 |
551.1 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Br2Cl2O3/c1-20(2)16(18(22)21(23,24)25)17(20)19(26)27-12-13-7-6-10-15(11-13)28-14-8-4-3-5-9-14/h3-11,16-18H,12H2,1-2H3/t16?,17-,18+/m0/s1 |
InChI 键 |
FZJLQMVKWOMGPV-UQJFVLDMSA-N |
手性 SMILES |
CC1([C@@H](C1[C@H](C(Cl)(Cl)Br)Br)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
规范 SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Cl)(Cl)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


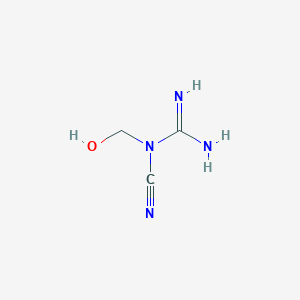
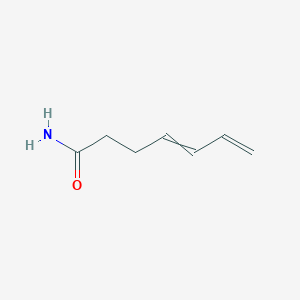
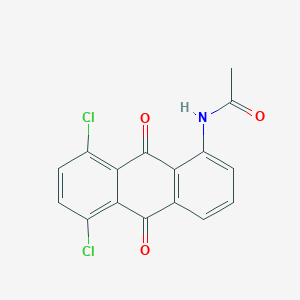
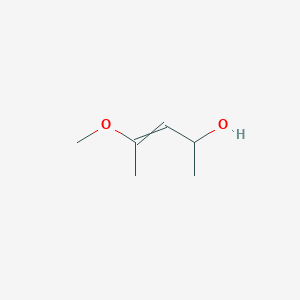
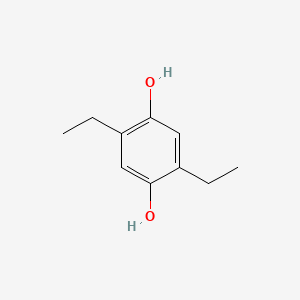
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
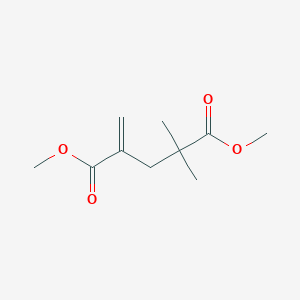
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
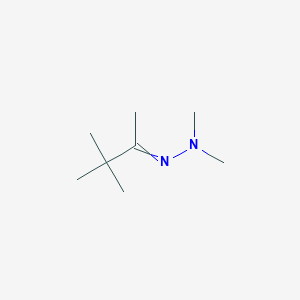

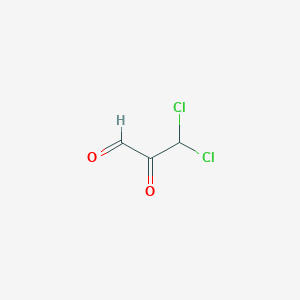
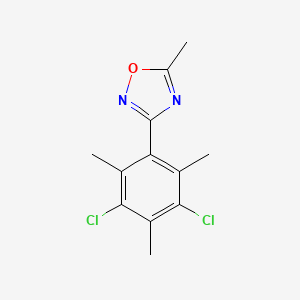
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

